molecular formula C8H7ClNaO3 B084440 Sodium 4-chlorophenoxyacetate CAS No. 13730-98-8

Sodium 4-chlorophenoxyacetate

Cat. No.: B084440
CAS No.: 13730-98-8
M. Wt: 209.58 g/mol
InChI Key: PEZJICHLRCIEOF-UHFFFAOYSA-N
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Description

Sodium 4-chlorophenoxyacetate is a chemical compound widely recognized for its role as a plant growth regulator. It is a sodium salt derivative of 4-chlorophenoxyacetic acid, which belongs to the class of phenoxyacetic acids. This compound is primarily used in agriculture to promote growth and prevent premature fruit drop in various crops.

Scientific Research Applications

Sodium 4-chlorophenoxyacetate has diverse applications in scientific research:

    Agriculture: Used as a plant growth regulator to enhance crop yield and prevent fruit drop.

    Biology: Studied for its effects on plant hormone pathways and growth mechanisms.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Safety and Hazards

The safety data sheet for Sodium 4-chlorophenoxyacetate suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .

Future Directions

Research has shown that exogenous spraying of Sodium 4-chlorophenoxyacetate can promote growth and flavonoid biosynthesis in mulberry leaves . This suggests potential applications in improving the medicinal quality and development of mulberry leaf food with high value .

Biochemical Analysis

Biochemical Properties

Sodium 4-chlorophenoxyacetate plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to induce the expression of flavonoid biosynthesis-related genes including flavonoid 3-O-glucosyltransferase (F3GT) gene, chalcone synthase (CHS) gene, 4-xoumarate-CoA ligase (4CL), and phenylalanine ammonia lyase (PAL) gene . These interactions contribute to the regulation of biochemical pathways and processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to promote the differentiation and growth of mulberry, increasing shoot number, bud number, leaf fresh weight, and leaf area of mulberry compared with control .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it strongly induces the expression of flavonoid biosynthesis-related genes, thereby influencing the biosynthesis of flavonoids .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that the half-lethal dose (LD50) of this compound to mice was 1,074.1 mg/kg

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chlorophenoxyacetate typically involves the reaction of 4-chlorophenoxyacetic acid with sodium hydroxide. The process can be summarized as follows:

    Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of Sodium Salt: The 4-chlorophenoxyacetic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

    Reacting 4-chlorophenol with chloroacetic acid: in a solvent like water or ethanol.

    Neutralizing the resulting 4-chlorophenoxyacetic acid: with sodium hydroxide.

    Purification and crystallization: to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chlorophenoxyacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenoxy group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenoxyacetic acid.

    Oxidation: Products include various oxidized derivatives of the phenoxy group.

    Reduction: Reduced forms of the phenoxy group.

Comparison with Similar Compounds

  • 4-chlorophenoxyacetic acid
  • 2,4-dichlorophenoxyacetic acid
  • 2-methyl-4-chlorophenoxyacetic acid

Comparison:

  • 4-chlorophenoxyacetic acid: Similar in structure but lacks the sodium salt, making it less soluble in water.
  • 2,4-dichlorophenoxyacetic acid: Contains an additional chlorine atom, making it a more potent herbicide.
  • 2-methyl-4-chlorophenoxyacetic acid: Contains a methyl group, altering its biological activity and applications.

Sodium 4-chlorophenoxyacetate stands out due to its specific use as a plant growth regulator and its unique solubility properties, making it highly effective in agricultural applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sodium 4-chlorophenoxyacetate involves the reaction of 4-chlorophenoxyacetic acid with sodium hydroxide.", "Starting Materials": [ "4-chlorophenoxyacetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-chlorophenoxyacetic acid in water.", "Add sodium hydroxide to the solution and stir until the pH reaches 8-9.", "Heat the solution to 60-70°C for 2-3 hours.", "Cool the solution and filter the precipitate.", "Wash the precipitate with water and dry it to obtain Sodium 4-chlorophenoxyacetate." ] }

CAS No.

13730-98-8

Molecular Formula

C8H7ClNaO3

Molecular Weight

209.58 g/mol

IUPAC Name

sodium;2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);

InChI Key

PEZJICHLRCIEOF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+]

SMILES

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+]

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)Cl.[Na]

13730-98-8

Related CAS

122-88-3 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What was the effect of Sodium 4-chlorophenoxyacetate on cotton boll retention in the study?

A: Contrary to expectations, the study found that spraying cotton plants with a 20-p.p.m. solution of this compound reduced the number of bolls per plant and the number of bolls per 100 grams of stems and leaves []. This suggests that, under the specific conditions of this study, this compound did not enhance boll retention and even showed a potentially detrimental effect on boll production.

Q2: The study mentions that this compound caused an increase in vegetative development. What does this mean and how does it relate to boll production?

A: Vegetative development refers to the growth of non-reproductive parts of the plant, such as stems and leaves. The observed increase in vegetative development with this compound suggests that the compound might be shifting the plant's energy resources away from reproductive growth (boll production) and towards vegetative growth []. This could explain the reduced boll numbers observed in the study.

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